molecular formula C37H27N5O2S B1180484 VRYGKKZEVFACFM-VFCFBJKWSA-N

VRYGKKZEVFACFM-VFCFBJKWSA-N

Cat. No.: B1180484
M. Wt: 605.716
InChI Key: VRYGKKZEVFACFM-VFCFBJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound corresponding to the InChIKey VRYGKKZEVFACFM-VFCFBJKWSA-N is identified as N-(Cyclopropanecarbonyl)piperazine (CAS: 414910-15-9), a heterocyclic derivative with a molecular formula of C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It is synthesized via a reaction involving trifluoroacetic acid and dichloromethane under inert atmospheric conditions, yielding a high purity product (97%) . The compound is highly soluble in aqueous and organic solvents, with safety protocols emphasizing precautions against inhalation and contact (Hazard Statements: P261, P305+P351+P338) .

Properties

Molecular Formula

C37H27N5O2S

Molecular Weight

605.716

InChI

InChI=1S/C37H27N5O2S/c1-21-15-16-24(19-22(21)2)42-37(44)28(23(3)40-42)20-38-30-12-5-7-14-33(30)45-32-18-17-26-34-25(32)9-8-10-27(34)36(43)41-31-13-6-4-11-29(31)39-35(26)41/h4-20,38H,1-3H3/b28-20+

InChI Key

VRYGKKZEVFACFM-VFCFBJKWSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=CC=C3SC4=C5C=CC=C6C5=C(C=C4)C7=NC8=CC=CC=C8N7C6=O)C(=N2)C)C

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties and applications of N-(Cyclopropanecarbonyl)piperazine , a comparative analysis with structurally analogous compounds is provided below. Data are derived from synthetic derivatives and analogs described in recent research (Table 1, Table 2).

Structural and Functional Analogues

Table 1: Structural Comparison with High-Similarity Analogs

Compound CAS Similarity Score Molecular Formula Molecular Weight Key Structural Features
414910-15-9 1.00 C₁₃H₂₂N₂O₃ 254.33 Cyclopropane carbonyl, piperazine core
1213476-72-9 0.86 C₁₄H₂₄N₂O₃ 268.35 Ethyl ester substitution
1313888-32-7 0.83 C₁₂H₂₀N₂O₃ 240.29 Methyl group at C3 position
1597134-79-3 0.81 C₁₅H₂₆N₂O₃ 282.38 Propyl chain extension on carbonyl

Key Findings :

  • Solubility : Despite similar polar functional groups, 414910-15-9 exhibits superior aqueous solubility due to its compact cyclopropane ring, which reduces hydrophobic surface area .

Table 2: Comparison with Benzamide-Based Analogues

Compound (Example) Substituent Yield (%) ¹H NMR (δ, ppm) MS (m/z) Key Application
414910-15-9 Cyclopropane carbonyl 97 1.02 (s, 3H), 3.45–3.60 (m, 8H) 254.33 [M+H]⁺ CNS drug candidates
CN 114478474 A (Ex.1) 4-(Trifluoromethyl)benzyl 89 7.65 (d, 2H), 4.55 (s, 2H) 250.2 [M+H]⁺ Anticancer screening
CN 114478474 A (Ex.2) Furan-2-ylmethyl 80 6.40–7.25 (m, 3H), 4.40 (s, 2H) 278.3 [M+H]⁺ Antimicrobial agents
CN 114478474 A (Ex.3) 4-Phenoxybenzyl 90 7.30–7.50 (m, 9H), 4.60 (s, 2H) N/A Anti-inflammatory studies

Key Findings :

  • Synthetic Efficiency : 414910-15-9 achieves a higher yield (97%) compared to benzamide derivatives (80–90%), attributed to optimized reaction conditions in dichloromethane .
  • Spectral Signatures : The ¹H NMR of 414910-15-9 lacks aromatic protons (unlike benzamide analogs), simplifying structural confirmation. Its MS data aligns precisely with theoretical values, ensuring analytical reliability .
Pharmacological Potential vs. Thiazolidinone-Quinazoline Hybrids

Compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) () exhibit distinct mechanisms, such as kinase inhibition, but share modular synthetic routes involving heterocyclic cores. Unlike these hybrids, 414910-15-9 lacks sulfur-based functional groups, reducing metabolic instability risks .

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